2-[(2S,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]acetic acid

Chiral separation Asymmetric synthesis Enantiomeric purity

This enantiopure (2S,3S) benzofuran acetic acid building block is essential for asymmetric synthesis of GPR40/FFA1 agonists, uricosuric diuretics, and anti-inflammatory candidates. CRITICAL: CAS 2248273-92-7 is shared with the racemic (2R,3R) mixture, creating procurement risk. Unverified batches may contain the inactive enantiomer, compromising stereochemical reproducibility in receptor-mapping studies. The 3-methyl substitution and defined stereochemistry directly align with pharmacophore models (Koga et al., J Med Chem 1991; TAK-875 program). Always verify enantiomeric purity upon receipt to ensure research integrity.

Molecular Formula C11H12O3
Molecular Weight 192.214
CAS No. 2248273-92-7
Cat. No. B2451089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2S,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]acetic acid
CAS2248273-92-7
Molecular FormulaC11H12O3
Molecular Weight192.214
Structural Identifiers
SMILESCC1C(OC2=CC=CC=C12)CC(=O)O
InChIInChI=1S/C11H12O3/c1-7-8-4-2-3-5-9(8)14-10(7)6-11(12)13/h2-5,7,10H,6H2,1H3,(H,12,13)/t7-,10-/m0/s1
InChIKeyVDAGANSHMVROEE-XVKPBYJWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(2S,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]acetic acid (CAS 2248273-92-7): Chiral Building Block for Bioactive Dihydrobenzofuran Scaffolds


2-[(2S,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]acetic acid (CAS 2248273-92-7) is a chiral, stereochemically defined benzofuran derivative possessing two contiguous stereocenters at the 2- and 3-positions of the dihydrofuran ring . This compound belongs to the dihydrobenzofuran acetic acid family, a class that has yielded clinically evaluated uricosuric diuretics and GPR40/FFA1 agonists such as TAK-875 (fasiglifam) [1][2]. With a molecular formula of C11H12O3 and a molecular weight of 192.21 g/mol, it serves as a compact, enantiopure building block for asymmetric synthesis of more complex pharmacophores . Critically, the same CAS registry number is assigned to both the (2S,3S) enantiomer and the racemic (2R,3R) mixture, meaning that procurement without enantiomeric verification can inadvertently deliver the inactive or less active stereoisomer .

Why 2-[(2S,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]acetic acid Cannot Be Substituted by Generic Dihydrobenzofuran Acetic Acids or Racemates


Simple substitution with unsubstituted 2,3-dihydrobenzofuran acetic acids (e.g., CAS 62590-78-7) or positional isomers (e.g., 3-yl acetic acid derivatives) is not scientifically sound because the (2S,3S)-3-methyl substitution pattern introduces two stereocenters that critically control three-dimensional molecular recognition. In the landmark receptor-mapping study of (aryloxy)acetic acid diuretics by Koga et al., the dihydrobenzofuran-2-carboxylic acid moiety of S-(+)-4 was explicitly used to construct the active pharmacophore model, while the R-enantiomer and achiral analogs failed to fit the receptor map and exhibited substantially reduced diuretic activity [1]. Furthermore, the GPR40 agonist program that culminated in TAK-875 demonstrated that the position of the acetic acid appendage (2-yl vs. 3-yl) and the presence of a methyl substituent on the dihydrofuran ring profoundly alter lipophilicity, metabolic stability, and in vivo glucose-lowering efficacy [2]. Procuring the racemic mixture—which shares the identical CAS number 2248273-92-7—directly confounds stereochemical reproducibility in asymmetric synthesis and biological assay campaigns .

Quantitative Differentiation Evidence for 2-[(2S,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]acetic acid (CAS 2248273-92-7) Against Closest Analogs


Stereochemical Purity: (2S,3S) Enantiomer vs. Racemic (2R,3R) Mixture Under Identical CAS 2248273-92-7

The target compound is defined by its (2S,3S) absolute stereochemistry. However, the CAS registry number 2248273-92-7 is also commercially listed for the racemic mixture rac-2-[(2R,3R)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]acetic acid by at least one major catalog vendor . This means that without explicit enantiomeric specification, procurement under this CAS number may deliver the racemate rather than the enantiopure (2S,3S) form. In the receptor mapping study by Koga et al., only the S-enantiomer of the dihydrobenzofuran-2-carboxylic acid series fitted the diuretic pharmacophore model, while the R-enantiomer did not, establishing enantiomer-dependent bioactivity in this scaffold class [1]. The commercial listing confirms minimum chemical purity of 95% for the racemic product, but reports no enantiomeric excess specification .

Chiral separation Asymmetric synthesis Enantiomeric purity

Regioisomeric Advantage: 2-yl Acetic Acid vs. 3-yl Acetic Acid in GPR40 Agonist Pharmacophore

The GPR40/FFA1 agonist optimization series by Negoro et al. systematically explored (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives, culminating in the clinical candidate TAK-875 (fasiglifam). In this program, compound 2 (the initial 3-yl acetic acid lead) had relatively high lipophilicity (cLogP not explicitly stated for compound 2, but compound 16/TAK-875 achieved a cLogP of 3.2 after optimization [1]). The 2-yl acetic acid positioning in the target compound offers a distinct spatial orientation of the carboxylate pharmacophore relative to the benzofuran core compared to the 3-yl series, which may alter target engagement geometry for receptors such as GPR40 or the uricosuric diuretic receptor model described by Koga et al. [2]. While direct comparative binding data for the 2-yl vs. 3-yl positional isomers are not available in the public domain for this specific compound, the 2-yl substitution pattern is directly analogous to the dihydrobenzofuran-2-carboxylic acid moiety of S-(+)-4, which was essential for fitting the uricosuric diuretic receptor model [2].

GPR40 FFA1 Type 2 diabetes Insulin secretagogue

3-Methyl Substitution: Steric and Metabolic Differentiation from Non-Methylated 2,3-Dihydrobenzofuran-2-acetic Acid

The 3-methyl substituent on the dihydrofuran ring introduces a steric and electronic perturbation absent in the parent compound 2-(2,3-dihydro-1-benzofuran-2-yl)acetic acid (CAS 62590-78-7, C10H10O3, MW 178.06 g/mol) [1]. In the GPR40 agonist optimization study, Negoro et al. demonstrated that introducing substituents on the dihydrofuran ring modulated lipophilicity (cLogP) and resistance to β-oxidation—a key metabolic liability [2]. Specifically, compound 16 (TAK-875) achieved a long-acting pharmacokinetic profile due to high resistance to β-oxidation, a property attributed to strategic substitution on the dihydrobenzofuran scaffold [2]. The 3-methyl group of the target compound (C11H12O3, MW 192.21 g/mol) increases both molecular weight (+14 Da) and lipophilicity compared to the non-methylated analog, which may confer enhanced metabolic stability via steric shielding of the α-carbon or altered tissue distribution. Quantitative head-to-head metabolic stability data for this specific compound are not publicly available.

Metabolic stability Lipophilicity modulation Steric hindrance

Anti-Inflammatory Class Potential: Dihydrobenzofuran Acetic Acid Scaffold vs. Arylalkanoic Acid NSAIDs

Patent literature establishes that dihydrobenzofuran acetic acid compounds possess anti-inflammatory and analgesic activity. US Patent 4,029,811 specifically claims certain anti-inflammatory dihydrobenzofuran and dihydronaphthofuran acetic acid compounds, with the 2,3-dihydrobenzofuran core serving as the active pharmacophore [1]. Additionally, US Patent 4,126,625 describes 5-substituted-3-methyl-2-benzofuran acetic acids with antiphlogistic and analgesic activity [2]. AM1 theoretical studies on benzofuran analogues of anti-inflammatory arylalkanoic acids identified benzofuran-3-acetic acids as designed non-steroidal anti-inflammatory candidates with potentially improved safety profiles [3]. The target compound, bearing both the dihydrobenzofuran core and the acetic acid side chain characteristic of this pharmacophore class, represents a structurally distinct alternative to conventional arylacetic acid NSAIDs (e.g., diclofenac, ibuprofen). Quantitative anti-inflammatory potency data (e.g., COX-1/COX-2 IC50 values) for this specific compound are not available in the public domain.

Anti-inflammatory Analgesic COX inhibition Benzofuran

Commercial Availability: Single Enantiomer Listing vs. Racemate Confusion Under CAS 2248273-92-7

The commercial landscape for CAS 2248273-92-7 reveals a critical sourcing caveat: at least one commercial supplier (CymitQuimica/Biosynth) lists the product under this CAS number as the racemic mixture rac-2-[(2R,3R)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]acetic acid at a minimum purity of 95%, with pricing at €645.00 for 50 mg and €1,800.00 for 500 mg . Several other vendors list the same CAS number with the (2S,3S) designation in the product name, but enantiomeric purity is not explicitly specified on accessible datasheets . This ambiguity is consequential: a racemic product contains only 50% of the desired (2S,3S) enantiomer by definition, effectively doubling the cost per active enantiomer and potentially introducing the opposite enantiomer as an impurity that may antagonize or confound biological assays. In contrast, established enantiopure dihydrobenzofuran building blocks with validated chiral HPLC or optical rotation specifications (e.g., the Sigma-Aldrich catalog entry for (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid, CAS 1380792-92-6) provide documented enantiomeric purity .

Procurement Supply chain Enantiopure Catalog specification

Highest-Impact Application Scenarios for 2-[(2S,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]acetic acid (CAS 2248273-92-7)


Enantioselective Synthesis of Uricosuric Diuretic Drug Candidates Targeting the (Aryloxy)acetic Acid Pharmacophore

The dihydrobenzofuran-2-carboxylic acid moiety of S-(+)-4 was explicitly used by Koga et al. to construct the active receptor model for (aryloxy)acetic acid diuretics with uricosuric activity [1]. The target compound, bearing the homologous 2-yl acetic acid appendage with defined (2S,3S) stereochemistry, serves as an enantiopure chiral building block for synthesizing novel analogs that explore the receptor model's tolerance for 3-methyl substitution. This application is directly supported by the receptor mapping study (J Med Chem, 1991) and the preceding work by Kitagawa et al. that established the benzofuran derivative 30 as a uricosuric diuretic lead [2]. Researchers must verify enantiomeric composition at procurement due to the CAS number ambiguity documented in Section 3.

Chiral Scaffold for GPR40/FFA1 Agonist Lead Diversification Beyond the 3-yl Acetic Acid Series

The TAK-875 (fasiglifam) program established (2,3-dihydro-1-benzofuran-3-yl)acetic acids as potent GPR40 agonists, with compound 16 achieving an EC50 of 14 nM at human GPR40 and a long-acting pharmacokinetic profile via β-oxidation resistance [3]. The target compound's 2-yl acetic acid regiochemistry and (2S,3S) stereochemistry offer a structurally orthogonal starting point for exploring GPR40 agonist activity at a different vector angle from the benzofuran core. This diversification strategy is valuable given that TAK-875 was withdrawn from Phase III trials due to hepatotoxicity concerns, creating a need for structurally distinct GPR40 agonists [3]. The application derives from the GPR40 pharmacophore class evidence, not from direct activity data on the target compound itself.

Stereochemically Defined Intermediate for Anti-Inflammatory Benzofuran Drug Discovery

Patent US 4,029,811 establishes the anti-inflammatory utility of dihydrobenzofuran acetic acids, while US 4,126,625 specifically claims 5-substituted-3-methyl-2-benzofuran acetic acids with antiphlogistic and analgesic activity [4][5]. The target compound, with its 3-methyl substitution and chiral 2-yl acetic acid appendage, can serve as a late-stage intermediate for introducing 5-substituents (e.g., halogens, alkoxy groups) to generate patentable, enantiopure anti-inflammatory candidates. The AM1 theoretical study of benzofuran-3-acetic acids as NSAID alternatives further supports the viability of this scaffold for anti-inflammatory drug design [6]. The application is supported by patent and computational chemistry evidence at the class level.

Chiral Resolution and Analytical Method Development for Dihydrobenzofuran Acetic Acid Enantiomers

The documented ambiguity between the (2S,3S) enantiomer name and the racemic product listing under the same CAS 2248273-92-7 creates a concrete need for analytical method development. Researchers can employ the target compound as an authentic (2S,3S) reference standard for developing chiral HPLC, SFC, or capillary electrophoresis methods to resolve and quantify the enantiomeric composition of commercial samples bearing this CAS number. The two contiguous stereocenters present a non-trivial separation challenge, making this compound useful as a probe for evaluating novel chiral stationary phases or derivatization strategies for dihydrobenzofuran acetic acids.

Quote Request

Request a Quote for 2-[(2S,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.